Oxirane, [(2,3-dimethylphenoxy)methyl]-
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Overview
Description
Oxirane, [(2,3-dimethylphenoxy)methyl]- is an organic compound with the molecular formula C11H14O2. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of a 2,3-dimethylphenoxy group attached to a methyloxirane moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, [(2,3-dimethylphenoxy)methyl]- typically involves the reaction of 2,3-dimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring. The reaction conditions usually involve heating the mixture to a temperature of around 60-70°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Oxirane, [(2,3-dimethylphenoxy)methyl]- can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxirane, [(2,3-dimethylphenoxy)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually performed at low temperatures to control the reduction process.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring. The reactions are often catalyzed by acids or bases to facilitate the ring-opening process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted ethers or other derivatives.
Scientific Research Applications
Oxirane, [(2,3-dimethylphenoxy)methyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment. This allows for the study of biological processes and the development of new bioconjugates.
Medicine: It has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to form stable covalent bonds with biological targets makes it a useful tool in medicinal chemistry.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of Oxirane, [(2,3-dimethylphenoxy)methyl]- involves the formation of covalent bonds with target molecules. The oxirane ring is highly reactive and can undergo nucleophilic attack by various functional groups, leading to the formation of stable adducts. This reactivity is exploited in both chemical synthesis and biological applications, where the compound can modify target molecules through covalent attachment.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dimethylphenoxy)methyl]oxirane
- 2-[(3,5-Dimethylphenoxy)methyl]oxirane
- Oxirane, 2,3-dimethyl-, cis-
- Oxirane, 3-ethyl-2,2-dimethyl-
Uniqueness
Oxirane, [(2,3-dimethylphenoxy)methyl]- is unique due to the specific positioning of the dimethylphenoxy group. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
41457-31-2 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-[(2,3-dimethylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C11H14O2/c1-8-4-3-5-11(9(8)2)13-7-10-6-12-10/h3-5,10H,6-7H2,1-2H3 |
InChI Key |
RWBSWKZPQXYNNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2CO2)C |
Origin of Product |
United States |
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